N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a benzothiophene core linked to a hydroxyethyl group and a 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety. This compound combines sulfur-containing heterocycles (benzothiophene) with an oxazole-sulfonamide pharmacophore, a structural motif often associated with enzyme inhibition (e.g., carbonic anhydrase) and anticancer activity .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-9-15(10(2)21-17-9)23(19,20)16-7-13(18)12-8-22-14-6-4-3-5-11(12)14/h3-6,8,13,16,18H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHIPXKEAXJTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the reaction of the benzothiophene derivative with an epoxide or a halohydrin in the presence of a base to form the hydroxyethyl group.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Sulfonamide Formation: The final step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Formation of the Oxazole Core
The oxazole ring (position 3 and 5 methyl groups) is likely synthesized via cyclocondensation reactions. For example, similar oxazole derivatives are formed by reacting β-keto acids with amidoximes under acidic conditions . The dimethyl substitution pattern suggests a regioselective synthesis, potentially involving directed ortho-metallation or site-specific alkylation.
Installation of the Sulfonamide Group
The sulfonamide group is typically introduced via reaction with a sulfonyl chloride intermediate. For example:
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Step 1 : Preparation of the oxazole sulfonamide via reaction of the oxazole derivative with chlorosulfonic acid or a sulfonyl chloride (e.g., SO₂Cl₂) .
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Step 2 : Subsequent coupling with the hydroxyethyl-benzothiophene fragment using a base (e.g., pyridine) to deprotonate the hydroxyl group, enabling nucleophilic substitution .
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | β-keto acid + amidoxime + HCl | Form oxazole ring |
| Sulfonylation | SO₂Cl₂ or RSO₂Cl | Install sulfonamide |
| Coupling | Pyridine, acetonitrile | Link benzothiophene fragment |
Functionalization of the Benzothiophene Substituent
The benzothiophene moiety (1-benzothiophen-3-yl) may be introduced via:
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Cross-coupling reactions (e.g., Suzuki or Stille) to attach the thiophene ring to the oxazole core.
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Electrophilic substitution (e.g., Friedel-Crafts alkylation) to install the hydroxyethyl group at the 3-position of benzothiophene .
Hydrolysis of the Sulfonamide Group
Sulfonamides undergo hydrolysis under acidic or basic conditions:
This reaction is critical for understanding degradation pathways in biological systems.
Oxidation/Reduction Reactions
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Oxidation : The sulfur atom in the sulfonamide group may undergo oxidation to form sulfonic acid derivatives.
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Reduction : The oxazole ring is susceptible to reduction (e.g., using LiAlH₄), potentially altering the heterocyclic structure.
Nucleophilic Substitution
The hydroxyethyl fragment may participate in nucleophilic substitution reactions, depending on the solvent and reaction conditions. For example, the hydroxyl group could act as a leaving group if activated (e.g., via tosylation) .
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis. The benzothiophene substituent may enhance membrane permeability or target-binding affinity.
Stability and Solubility
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Solubility : The hydroxyethyl group and sulfonamide moiety contribute to aqueous solubility, while the benzothiophene fragment may reduce it.
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Thermal Stability : The oxazole ring and sulfonamide group are generally stable under standard conditions, but prolonged heating may induce degradation.
Challenges and Optimization
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Yield Optimization : Coupling reactions between the oxazole sulfonamide and benzothiophene fragment may require precise control of temperature and solvent (e.g., DMF or THF) .
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Selectivity : Regioselective installation of substituents on the oxazole and benzothiophene rings is critical to avoid unwanted byproducts.
Structural and Functional Analogs
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.
Case Study : A study demonstrated its efficacy against MDA-MB-231 breast cancer cells, where it induced apoptosis significantly compared to control groups .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It shows potential as a bioactive agent against several bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Therapeutic Applications
This compound is explored for therapeutic applications in:
- Anti-inflammatory Agents : Potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
- Analgesics : Investigated for pain relief properties.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Organic Semiconductors : Used in the development of advanced materials for electronic applications.
- Photochromic Systems : Its structural characteristics allow for use in materials that change color upon exposure to light.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene moiety can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features Across Analogs
The compound shares structural motifs with two analogs from the provided evidence:
PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) :
- Contains a benzothiazole core (vs. benzothiophene in the target).
- Substituted with a methylsulfanyl-linked 3,5-dimethyloxazole and a cyclohexanecarboxamide group.
N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide :
- Features a benzenesulfonamide group attached to a phenylmethyl-oxazole scaffold (vs. benzothiophene-hydroxyethyl in the target).
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | Reported Activity | Molecular Formula |
|---|---|---|---|---|
| N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (Target) | Benzothiophene | Hydroxyethyl, oxazole-sulfonamide | Not reported in evidence | C₁₉H₁₉N₂O₃S₂ |
| PB11 | Benzothiazole | Methylsulfanyl-oxazole, cyclohexanecarboxamide | Apoptosis via PI3K/AKT pathway | C₂₄H₂₂N₄O₃S₂ |
| N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide | Benzene | Phenylmethyl-oxazole, benzenesulfonamide | No activity data in evidence | C₁₈H₁₈N₂O₃S |
Mechanistic and Pharmacological Insights
- PB11 : Demonstrates anticancer activity in U87 (glioblastoma) and HeLa (cervical cancer) cells by inducing apoptosis through inhibition of the PI3K/AKT pathway . Its benzothiazole core and methylsulfanyl-oxazole group may enhance membrane permeability and target binding.
- N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]benzenesulfonamide : Lacks reported activity data, but its benzenesulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). The phenylmethyl-oxazole substituent may influence selectivity for enzyme isoforms .
Critical Analysis of Structural Differences
- Benzothiophene vs.
- Hydroxyethyl Group : The target’s hydroxyethyl moiety may improve solubility and hydrogen-bonding capacity relative to PB11’s lipophilic methylsulfanyl and carboxamide groups.
- Sulfonamide Positioning : The direct attachment of sulfonamide to oxazole in the target contrasts with the benzenesulfonamide in ’s compound, which could modulate enzyme inhibition profiles.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure features a benzothiophene moiety linked to a hydroxyethyl group and an oxazole ring, which contributes to its unique properties. The synthesis typically involves multiple steps:
- Formation of the Benzothiophene Core : Achieved through a tandem Rh-catalyzed intramolecular heterocyclization.
- Introduction of the Hydroxyethyl Group : Via nucleophilic substitution with a hydroxyethyl halide.
- Formation of the Oxazole Ring : Through cyclization reactions involving suitable precursors like nitriles or amides.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving cell lines such as U-87 MG (human glioblastoma) and A549 (lung cancer), it demonstrated notable cytotoxic effects. The mechanism may involve induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and cell cycle arrest .
The biological activity is attributed to the compound's ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways.
- Cell Cycle Modulation : It affects the progression of the cell cycle, leading to increased apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains and found it selectively inhibited growth in Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
- Anticancer Research : In a series of experiments on human cancer cell lines, the compound exhibited IC50 values indicating potent anticancer activity, comparable to established chemotherapeutics. Detailed structure-activity relationship (SAR) studies highlighted modifications that enhanced its potency against specific cancer types .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can computational methods enhance their efficiency?
- Methodological Answer: Traditional synthesis involves coupling the benzothiophene moiety with the oxazole-sulfonamide core via hydroxyl-ethyl linkage. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates density functional theory (DFT) to map energy landscapes, narrowing optimal reaction conditions (e.g., solvent, catalyst, temperature) . Statistical design of experiments (DoE) further optimizes yields by systematically varying parameters like stoichiometry and reaction time .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Structural validation requires multi-technique analysis:
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., benzothiophene C3 linkage, hydroxyethyl group).
- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns.
- X-ray Diffraction (XRD): Resolve crystal structure (if crystalline), as demonstrated for structurally related sulfonamides .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this sulfonamide derivative?
- Methodological Answer: Prioritize target-specific assays based on structural analogs. For example:
- Enzyme inhibition assays: If the compound resembles kinase inhibitors, use fluorescence-based ATPase activity assays.
- Cellular viability assays: MTT or resazurin assays in disease-relevant cell lines.
- Molecular docking: Screen against protein databases (e.g., PDB) to predict binding affinities, guided by ICReDD’s feedback loop integrating computational and experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed bioactivity data across different experimental models?
- Methodological Answer: Contradictions may arise from off-target effects, solubility differences, or model-specific metabolic pathways. Address this via:
- Dose-response profiling: Establish EC50/IC50 curves in multiple cell lines or organoids.
- Metabolite identification: Use LC-MS/MS to detect degradation products or active metabolites.
- Cross-validation: Compare in vitro results with ex vivo tissue models or transgenic organisms .
Q. What computational strategies are effective for elucidating the reaction mechanism of this compound’s synthesis?
- Methodological Answer: Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways, identifying key intermediates. Transition state theory (TST) calculations can quantify activation energies. For example, ICReDD’s workflow combines machine learning with DFT to prioritize plausible mechanisms . Free energy perturbation (FEP) methods further refine solvent and catalyst effects .
Q. How can experimental design optimize the compound’s stability in aqueous formulations for pharmacological studies?
- Methodological Answer: Use DoE to assess variables like pH, buffer composition, and excipients. Accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways. Analytical techniques:
- HPLC-MS: Monitor hydrolysis or oxidation products.
- Dynamic light scattering (DLS): Detect aggregation in solution.
- Isothermal titration calorimetry (ITC): Study ligand-excipient interactions .
Q. What advanced techniques are critical for studying structure-activity relationships (SAR) of this compound’s analogs?
- Methodological Answer:
- X-ray crystallography: Resolve protein-ligand co-crystals to identify binding motifs (e.g., sulfonamide interactions with catalytic residues) .
- Alanine scanning mutagenesis: Validate critical residues in target proteins.
- 3D-QSAR: Build pharmacophore models using comparative molecular field analysis (CoMFA) .
Methodological Framework
- Data Integration: Combine experimental results (e.g., XRD, NMR) with computational models (DFT, docking) to validate hypotheses .
- Contradiction Analysis: Cross-reference kinetic data (e.g., reaction rates) with thermodynamic profiles (ΔG, ΔH) to reconcile discrepancies .
- Training Resources: Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design provide hands-on guidance in advanced techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
